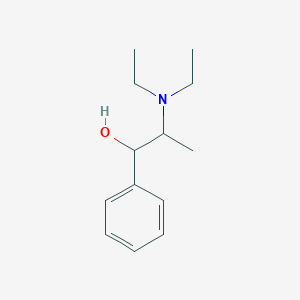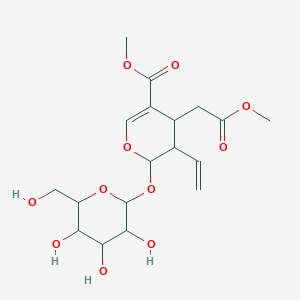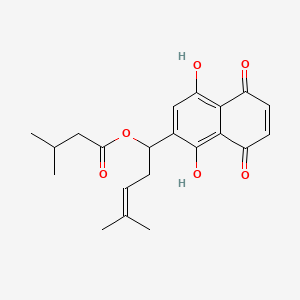![molecular formula C12H13Cl2NO2 B12322938 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the dichlorophenyl group enhances the compound’s reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones, providing functionalized pyrrolidines with high diastereoselectivity.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.
3,4-Dichlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H13Cl2NO2 |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17) |
Clé InChI |
UELMJLOCNYHTQH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)

![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
